Cas no 72451-22-0 (5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one)

5-Bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one is a brominated indole derivative with a molecular formula of C11H12BrNO. This compound features a fused heterocyclic structure, incorporating a bromine substituent at the 5-position, which enhances its reactivity in electrophilic and nucleophilic substitution reactions. The presence of a carbonyl group at the 2-position and methyl groups at the 1- and 3-positions contributes to its stability and potential utility as an intermediate in organic synthesis. Its well-defined structure makes it suitable for applications in pharmaceutical and agrochemical research, particularly in the development of biologically active molecules. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one structure
72451-22-0 structure
Product name:5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one
CAS No:72451-22-0
MF:C11H12BrNO
MW:254.12308216095
CID:6832176
PubChem ID:12552603

5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 72451-22-0
    • 5-bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
    • XCA45122
    • 2H-Indol-2-one,5-bromo-1,3-dihydro-1,3,3-trimethyl-
    • NS-03829
    • DXRVCFVOSHLIGK-UHFFFAOYSA-N
    • AKOS016381739
    • 5-bromo-1,3,3-trimethylindol-2-one
    • 5-Bromo-1,3,3-trimethylindolin-2-one
    • MFCD21908285
    • SCHEMBL10074343
    • D86999
    • 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one
    • 5-bromo-1,3,3-trimethyl-1,3-dihydro-indol-2-one
    • Inchi: 1S/C11H12BrNO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
    • InChI Key: DXRVCFVOSHLIGK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C)(C)C(N2C)=O

Computed Properties

  • Exact Mass: 253.01023Da
  • Monoisotopic Mass: 253.01023Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.3Ų

5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AZ99422-50mg
5-bromo-1,3,3-trimethylindol-2-one
72451-22-0 96%
50mg
$172.00 2024-04-19
A2B Chem LLC
AZ99422-100mg
5-bromo-1,3,3-trimethylindol-2-one
72451-22-0 96%
100mg
$246.00 2024-04-19
A2B Chem LLC
AZ99422-250mg
5-bromo-1,3,3-trimethylindol-2-one
72451-22-0 96%
250mg
$440.00 2024-04-19

Additional information on 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one

5-Bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one: A Comprehensive Overview

The compound with CAS No. 72451-22-0, commonly referred to as 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The indole core of this molecule serves as a scaffold for various functional groups, making it a valuable substrate for further chemical modifications and applications.

Recent studies have highlighted the potential of 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one in drug discovery and development. Researchers have explored its ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound for anti-cancer therapies.

The synthesis of 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one involves a multi-step process that typically begins with the preparation of the indole skeleton. This is followed by bromination at the 5-position and subsequent alkylation to introduce the methyl groups at positions 1 and 3. The stereochemistry of the molecule is crucial, as the dihydro structure at positions 2 and 3 imparts unique electronic properties that influence its bioactivity. Advanced techniques such as X-ray crystallography have been employed to determine the precise three-dimensional structure of this compound, ensuring its structural integrity for further studies.

In terms of applications, 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one has shown promise in both therapeutic and diagnostic contexts. Its ability to act as a substrate for enzymes involved in oxidative stress has made it a valuable tool in studying cellular redox mechanisms. Additionally, this compound has been utilized in the development of fluorescent probes for imaging applications in live-cell systems. A 2024 study in *Nature Communications* reported its use as a fluorescent marker for tracking mitochondrial dynamics in real-time.

The pharmacokinetic properties of 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one have also been extensively investigated. Preclinical studies indicate that it exhibits favorable absorption and distribution profiles in animal models. However, further research is required to evaluate its metabolic stability and bioavailability in humans. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to address these gaps and accelerate its progression toward clinical trials.

In conclusion, 5-bromo-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities position it as a potential candidate for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing our understanding of complex biological systems and improving human health.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd